molecular formula C18H21N5OS B2734665 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide CAS No. 1798399-56-0

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No.: B2734665
CAS No.: 1798399-56-0
M. Wt: 355.46
InChI Key: BTLQXVKVRHTDSB-UHFFFAOYSA-N
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Description

2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a sophisticated synthetic compound designed for advanced pharmacological research. It belongs to a class of 3-phenyl-N-((1,3,4)thiadiazol-2-yl)-acrylamide derivatives that function as potent modulators of the estrogen-related receptor alpha (ERRα) . This molecular structure combines a 1-cyclohexyl-2,5-dimethyl-1H-pyrrol moiety with a 1,3,4-thiadiazol-2-yl group through a cyano-acrylamide linker, a configuration engineered for targeted receptor interaction. Its primary research value lies in its application as a chemical tool for investigating the ERRα pathway, which plays a critical role in energy metabolism, mitochondrial function, and associated disease states . Researchers are exploring this compound and its analogs in various preclinical studies, including investigations for the treatment of cancer, rheumatoid arthritis, obesity, atherosclerosis, and neurological disorders such as anxiety, Alzheimer's disease, and Parkinson's disease . The presence of the 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry, is known to contribute significantly to the compound's biological activity and binding affinity. This product is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic purposes in humans or animals, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-8-14(13(2)23(12)16-6-4-3-5-7-16)9-15(10-19)17(24)21-18-22-20-11-25-18/h8-9,11,16H,3-7H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLQXVKVRHTDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a complex organic compound with significant potential for various biological applications. Its unique structural features, including a cyano group, a pyrrole moiety, and a thiadiazole ring, suggest a range of biological activities that merit further exploration.

The molecular formula of this compound is C18H21N5OSC_{18}H_{21}N_{5}OS, with a molecular weight of 355.46 g/mol. The presence of functional groups such as the cyano and thiadiazole rings indicates potential reactivity and interactions with biological targets.

Biological Activity Overview

Research into compounds similar to this compound has revealed various biological activities, including:

  • Antiparasitic Activity : Compounds containing thiadiazole rings have shown effectiveness against parasites.
  • Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell growth.
  • Antibacterial and Antiviral Effects : Thiadiazole derivatives have demonstrated activity against bacterial and viral pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. For instance:

Functional Group Biological Activity
Cyano GroupPotential cytotoxicity and interaction with cellular targets
Pyrrole MoietyModulates receptor binding and enhances bioactivity
Thiadiazole RingExhibits broad-spectrum antimicrobial properties

Antiplatelet Activity

A study on similar thiadiazole compounds indicated that specific derivatives exhibited significant antiplatelet activity. For example, one compound demonstrated an IC50 value of 39 ± 11 µM against platelet aggregation induced by adenosine diphosphate (ADP) . This suggests that the target compound may also possess similar activities.

Anticancer Research

Another investigation into thiadiazole derivatives highlighted their potential as anticancer agents. Compounds were found to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of our target compound may enhance its efficacy in this area.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Molecular docking studies can provide insights into potential binding sites and affinities for various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : The pyrrole-thiadiazole hybrid structure distinguishes it from simpler heterocyclic systems.
Analogues :

  • 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a): Features a pyran-pyrazole core with dual cyano groups.
  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): Incorporates an ester group instead of a thiadiazole, altering solubility and metabolic stability .

Substituent Effects

  • Cyclohexyl vs.
  • Thiadiazole vs. Ester/Cyano Groups: The thiadiazole’s sulfur atom may confer redox activity or metal-binding capacity absent in 11a/11b.

Data Tables

Table 2. Hypothetical Physicochemical Properties*

Property Target Compound Compound 11a Compound 11b
Molecular Weight (g/mol) ~413.5 346.3 394.4
LogP ~3.8 (predicted) 1.5 2.2
Hydrogen Bond Acceptors 6 7 8

Research Findings and Implications

  • Reactivity: The target compound’s α,β-unsaturated cyano group may undergo Michael addition reactions, akin to 11a/11b, but steric hindrance from the cyclohexyl group could slow kinetics .
  • Biological Activity : Thiadiazole-containing compounds often exhibit antimicrobial or kinase-inhibitory properties, whereas pyran-pyrazole systems (e.g., 11a/11b) are explored for antidiabetic activity .
  • Crystallography : SHELX-based refinements are critical for resolving conformational details of such complex heterocycles, particularly torsional angles in the enamide bridge .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation or multicomponent reactions. For example:

  • Step 1: React N-cyclohexyl-2-cyanoacetamide with thioglycolic acid to form thiazolidinone intermediates (as in ).
  • Step 2: Introduce the 1,3,4-thiadiazole moiety via coupling reactions (e.g., using carbodiimide coupling agents) .
  • Optimization: Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For instance, flow-chemistry setups () improve yield and reproducibility by controlling reaction parameters like residence time and mixing efficiency .

Basic Question:

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

  • Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Characterization:
    • TLC for monitoring reaction progress (solvent system: toluene/ethyl acetate/water) .
    • NMR (1H/13C) to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, thiadiazole protons at δ 8.5–9.0 ppm) .
    • IR to verify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .

Advanced Question:

Q. How can mechanistic insights into the cyclocondensation reaction be obtained?

Methodological Answer:

  • Kinetic Studies: Use in-situ FTIR or HPLC to track intermediate formation (e.g., thiazolidinone intermediates in ).
  • Computational Modeling: Apply DFT calculations to map energy profiles and identify rate-limiting steps (e.g., transition states in pyrrole-thiadiazole coupling) .

Advanced Question:

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Derivative Synthesis: Modify substituents (e.g., cyclohexyl vs. aryl groups) and evaluate antimicrobial activity ().
  • Docking Studies: Use molecular dynamics to predict binding affinity to targets (e.g., bacterial enzymes or kinases) .

Advanced Question:

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

Methodological Answer:

  • Reproducibility Checks: Ensure anhydrous conditions for moisture-sensitive steps (e.g., cyano group stability).
  • Advanced Spectroscopy: Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguishing pyrrole and thiadiazole protons) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (as in for thiadiazole derivatives) .

Basic Question:

Q. What analytical methods are suitable for assessing compound stability?

Methodological Answer:

  • HPLC-MS: Monitor degradation products under stress conditions (heat, light, pH variations).
  • Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition onset >200°C for similar compounds in ) .

Advanced Question:

Q. How can computational modeling predict physicochemical properties?

Methodological Answer:

  • DFT Calculations: Predict solubility (via logP), electronic properties (HOMO/LUMO gaps), and tautomeric forms .
  • Molecular Dynamics: Simulate membrane permeability for drug-likeness assessment .

Basic Question:

Q. What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus or E. coli) .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Question:

Q. How can reactive intermediates be isolated or trapped during synthesis?

Methodological Answer:

  • Flow Chemistry: Use microreactors to stabilize transient intermediates (e.g., diazo compounds in ) .
  • Quenching Agents: Add thiourea or TEMPO to trap radicals or electrophilic intermediates .

Advanced Question:

Q. What crystallographic techniques validate the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond lengths/angles (e.g., cyclohexyl chair conformation, thiadiazole planarity) .
  • Powder XRD: Confirm phase purity and polymorphic forms .

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